Boc-beta,beta-dimethyl-Cys(Mob)-OH

Description

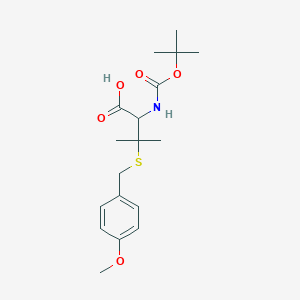

Boc-beta,beta-dimethyl-Cys(Mob)-OH (CAS: 106306-57-4) is a protected cysteine derivative widely used in peptide synthesis. Its structure includes:

- N-terminal Boc (tert-butyloxycarbonyl) group: Provides acid-labile protection for the amino group.

- Beta,beta-dimethyl substitution: Two methyl groups on the beta-carbon of cysteine, forming a penicillamine (Pen) backbone. This substitution enhances steric hindrance, reducing racemization during coupling and improving protease resistance .

- S-(4-methoxybenzyl) (Mob) protection: A thiol-protecting group removable under acidic conditions (e.g., trifluoroacetic acid, TFA).

This compound is critical for synthesizing peptides requiring site-specific disulfide bonds or enhanced stability. Below, it is compared with structurally similar analogs.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUHEEDQLRFEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-beta,beta-dimethyl-Cys(Mob)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group of cysteine is protected using the Boc group, usually through a reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Beta,beta-Dimethylation: The beta,beta-dimethylation of cysteine can be achieved through alkylation reactions using appropriate alkylating agents.

Thiol Protection: The thiol group is protected using the Mob group, often through a reaction with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group can undergo oxidation to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The protecting groups (Boc and Mob) can be removed under acidic or reductive conditions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Mob group removal.

Major Products

Oxidation: Disulfide derivatives.

Reduction: Free thiol derivatives.

Deprotection: Free cysteine derivatives.

Scientific Research Applications

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Chemical Biology: Employed in the study of protein structure and function.

Biology

Enzyme Studies: Used to investigate the role of cysteine residues in enzyme activity.

Protein Engineering: Utilized in the design of proteins with novel functions.

Medicine

Drug Development: Explored as a potential therapeutic agent or as a precursor in the synthesis of drugs.

Industry

Biotechnology: Applied in the production of recombinant proteins and enzymes.

Mechanism of Action

The mechanism of action of Boc-beta,beta-dimethyl-Cys(Mob)-OH largely depends on its use and the context in which it is applied. In peptide synthesis, it acts as a protected cysteine residue, preventing unwanted side reactions during the assembly of peptides. The protecting groups are removed under specific conditions to yield the desired peptide.

Comparison with Similar Compounds

Research Findings and Practical Considerations

Stability and Deprotection

Steric and Chiral Effects

Commercial Availability

- This compound is supplied by LEAP CHEM (China) and Chemdad, with prices ranging from $200–$500/g depending on purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.